![molecular formula C20H15ClN4OS B2522056 3-(3-Chlorophenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine CAS No. 1114909-47-5](/img/structure/B2522056.png)
3-(3-Chlorophenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of heterocyclic compounds, particularly those containing the pyridazine moiety, is of significant interest due to their pharmaceutical importance. One such compound, 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine, was synthesized through a multi-step process starting with 2-(4-chloro-3-methylphenoxy) acetic acid. This process involved the use of dry dichloromethane (DCM), lutidine, and O-(benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) in cold conditions, followed by heating with chloroamine T in the presence of ethanol . Similarly, other related compounds have been synthesized using various nucleophiles and hydrazine derivatives, showcasing the versatility of reactions involving chlorophenyl moieties and their potential for generating a wide array of biologically active compounds .
Molecular Structure Analysis
The molecular structure of the synthesized compounds is confirmed using various spectroscopic techniques such as IR, NMR, and LC-MS, and in some cases, by X-ray diffraction (XRD) studies. For instance, the compound 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine crystallizes in the monoclinic crystal system with the space group P21/c. Density functional theory (DFT) calculations are performed to ensure the theoretical values are in harmony with the experimental data. The molecular structure is further analyzed through Hirshfeld surface analysis to understand intermolecular interactions such as hydrogen bonding and rare C-Cl...cg interactions .
Chemical Reactions Analysis
The reactivity of chlorophenyl-containing compounds is highlighted by their ability to undergo various chemical reactions. For example, the reaction of [3-(4-chlorophenyl)oxiranyl]thiophen-2-yl-propanone with different nucleophiles leads to the formation of a diverse set of compounds, including pyrimidine and thiazolopyrimidine derivatives . These reactions are indicative of the potential for chlorophenyl compounds to participate in a wide range of chemical transformations, which can be exploited for the synthesis of novel molecules with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The HOMO-LUMO energy gap and global reactivity descriptor values are determined to predict the chemical reactivity and stability of the compounds. The presence of intermolecular hydrogen bonds and other non-covalent interactions significantly influences the physical properties, such as solubility and melting points, and can affect the biological activity of the compounds. Energy frameworks constructed from the study of intermolecular interaction energies provide insight into the packing of molecules in the crystal lattice .
Aplicaciones Científicas De Investigación
Synthesis and Reactivity of Heterocyclic Derivatives
Research in this area explores the synthesis and reactivity of pyridazine and oxadiazole derivatives. For instance, studies have shown that compounds involving oxadiazole rings react with aromatic diazonium salts and active methylene compounds to yield pyridazine derivatives. These reactions highlight the versatility of heterocyclic compounds in synthetic chemistry, allowing for the creation of a wide range of substances with potential applications in drug development and materials science (Abdallah, Salaheldin, & Radwan, 2007).
Medicinal Chemistry and Biological Activities
In the realm of medicinal chemistry, heterocyclic compounds, such as those derived from pyridazine, have been investigated for their potential biological activities. For example, certain pyridazine derivatives have been synthesized and tested for their antimicrobial properties, revealing that these compounds can have significant antibacterial and antifungal activities. This research underscores the potential of pyridazine derivatives in developing new therapeutic agents (Azab, Youssef, & El-Bordany, 2013).
Structural and Computational Studies
Recent studies also include the synthesis and structural analysis of pyridazine derivatives, supported by density functional theory (DFT) calculations and Hirshfeld surface analysis. These studies provide insights into the molecular structures and electronic properties of heterocyclic compounds, contributing to the understanding of their reactivity and potential applications in various fields (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).
Propiedades
IUPAC Name |
5-[[6-(3-chlorophenyl)pyridazin-3-yl]sulfanylmethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4OS/c1-13-5-7-14(8-6-13)20-22-18(26-25-20)12-27-19-10-9-17(23-24-19)15-3-2-4-16(21)11-15/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIJQLSCCKFGMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Tert-butoxy)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2521973.png)
![N-Ethyl-N-[2-oxo-2-[4-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2521977.png)

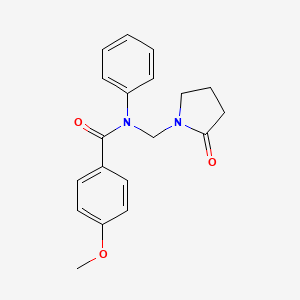
![methyl 3-{(Z,2Z)-3-[4-(dimethylamino)phenyl]-2-propenylidene}-5-methyl-2-oxo-1-phenethyl-1,2-dihydro-3H-pyrrole-4-carboxylate](/img/structure/B2521980.png)
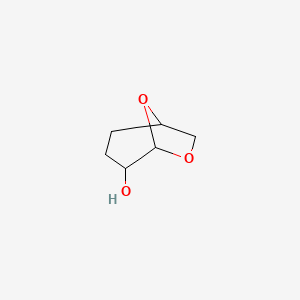
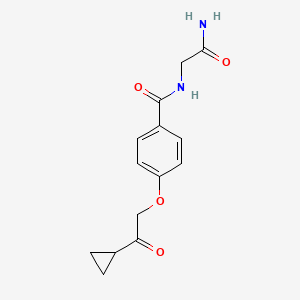
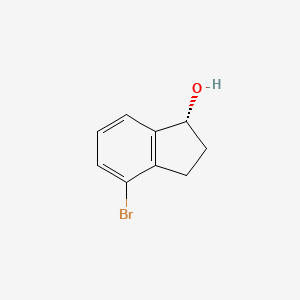

![5-(1-(Isobutylsulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2521988.png)

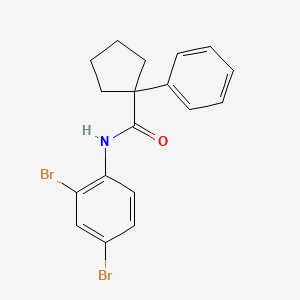
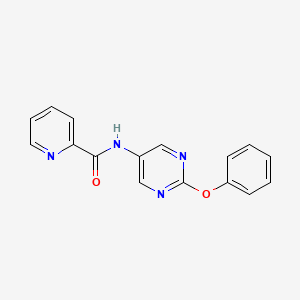
![3-(3,4-Dimethylphenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2521996.png)